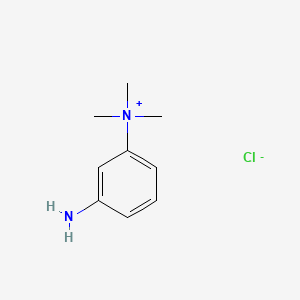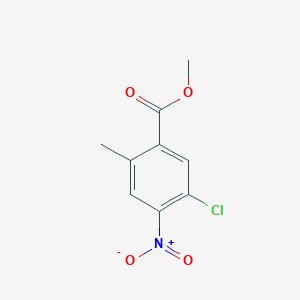
Hepta-1,6-dien-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hepta-1,6-dien-4-one, also known as methyl vinyl ketone, is an organic compound with the formula CH₃C(O)CH=CH₂. It is a reactive compound classified as an enone, the simplest example thereof. This colorless, flammable, and highly toxic liquid has a pungent odor and is soluble in water and polar organic solvents . This compound is a useful intermediate in the synthesis of various compounds and has significant applications in organic chemistry .
Vorbereitungsmethoden
Hepta-1,6-dien-4-one can be synthesized through several methods:
Condensation of Acetone and Formaldehyde: This industrial method involves the condensation of acetone and formaldehyde, followed by dehydration.
Mannich Reaction: Another method involves the Mannich reaction, which uses diethylammonium chloride and acetone to produce the Mannich adduct.
Catalytic Dehydrogenation of Isopropyl Alcohol: This method involves the catalytic dehydrogenation of isopropyl alcohol.
Pyrolysis of Acetone: In laboratory settings, vinylmethyl ketone can be prepared by the pyrolysis of acetone.
Analyse Chemischer Reaktionen
Hepta-1,6-dien-4-one undergoes various chemical reactions due to its reactive nature:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert vinylmethyl ketone into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions, particularly at the carbonyl carbon.
Polymerization: This compound will polymerize spontaneously, and it is typically stored with hydroquinone to inhibit polymerization.
Michael Addition: As an effective Michael acceptor, it can participate in Michael addition reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include alcohols, polymers, and various substituted compounds.
Wissenschaftliche Forschungsanwendungen
Hepta-1,6-dien-4-one has diverse applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and bioactive molecules.
Polymer Production: Its ability to undergo polymerization makes it a valuable precursor in the manufacture of polymers used in coatings, adhesives, and elastomers.
Pharmaceuticals: This compound is employed in the synthesis of pharmaceutical drugs such as etorphine, buprenorphine, and others.
Hydrogen Storage: Research has explored its use in hydrogen storage applications due to its reversible hydrogenation and dehydrogenation capabilities.
Wirkmechanismus
Hepta-1,6-dien-4-one exerts its effects primarily through its alkylating ability, which is both the source of its high toxicity and its usefulness in organic synthesis. As an electrophilic alkene, it can form adducts with nucleophiles, making it an effective Michael acceptor . This reactivity allows it to participate in various chemical reactions, including polymerization and addition reactions.
Vergleich Mit ähnlichen Verbindungen
Hepta-1,6-dien-4-one can be compared with other similar compounds, such as:
Butenone: Another enone with similar reactivity and uses.
Acrolein: A related compound with similar electrophilic properties but different applications.
This compound’s unique combination of reactivity and toxicity makes it a valuable compound in organic synthesis and industrial applications.
Eigenschaften
Molekularformel |
C7H10O |
|---|---|
Molekulargewicht |
110.15 g/mol |
IUPAC-Name |
hepta-1,6-dien-4-one |
InChI |
InChI=1S/C7H10O/c1-3-5-7(8)6-4-2/h3-4H,1-2,5-6H2 |
InChI-Schlüssel |
PBZROIMXDZTJDF-UHFFFAOYSA-N |
SMILES |
C=CCC(=O)CC=C |
Kanonische SMILES |
C=CCC(=O)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Trimethylsiloxy)methylene]-2-pentene](/img/structure/B1639929.png)




![Methyl 3-amino-4,7-dimethoxybenzo[b]thiophene-2-carboxylate](/img/structure/B1639952.png)








